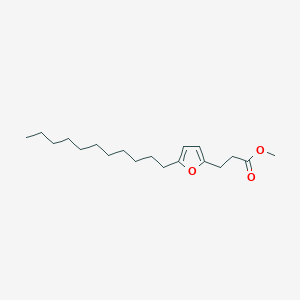

Methyl 3-(5-undecylfuran-2-YL)propanoate

Description

Methyl 3-(5-undecylfuran-2-YL)propanoate is a furan-derived ester characterized by a methyl ester group and a propanoate chain linked to a 5-undecyl-substituted furan ring. The undecyl (C11H23) chain at the furan’s 5-position confers significant lipophilicity, distinguishing it from simpler furan esters. Furan derivatives are often utilized as intermediates in pharmaceuticals, agrochemicals, or flavor compounds due to their reactivity and aromatic properties .

Properties

CAS No. |

64137-39-9 |

|---|---|

Molecular Formula |

C19H32O3 |

Molecular Weight |

308.5 g/mol |

IUPAC Name |

methyl 3-(5-undecylfuran-2-yl)propanoate |

InChI |

InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-17-13-14-18(22-17)15-16-19(20)21-2/h13-14H,3-12,15-16H2,1-2H3 |

InChI Key |

HTPUDIJFGZLWIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC1=CC=C(O1)CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-undecylfuran-2-YL)propanoate typically involves the esterification of 3-(5-undecylfuran-2-YL)propanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions . The reaction can be represented as follows:

3-(5-undecylfuran-2-YL)propanoic acid+methanolH2SO4Methyl 3-(5-undecylfuran-2-YL)propanoate+water

Industrial Production Methods

Industrial production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-undecylfuran-2-YL)propanoate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH).

Reduction: LiAlH4 in dry ether.

Substitution: Electrophiles like bromine (Br2) in the presence of a catalyst.

Major Products

Hydrolysis: 3-(5-undecylfuran-2-YL)propanoic acid and methanol.

Reduction: 3-(5-undecylfuran-2-YL)propanol.

Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

Methyl 3-(5-undecylfuran-2-YL)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a model compound in studying ester reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Methyl 3-(5-undecylfuran-2-YL)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural features are compared to analogs in Table 1.

Table 1: Structural Comparison of Methyl 3-(5-undecylfuran-2-YL)propanoate with Analogs

Physicochemical Properties

- Lipophilicity: The undecyl chain in the target compound significantly increases its hydrophobicity compared to Ethyl 3-(2-furyl)propanoate (unsubstituted furan) or methyl 3-(5-formylfuran-2-yl)propanoate. This property may render it suitable for non-polar solvent systems or lipid-based formulations.

- However, steric hindrance from the long chain may limit accessibility in some reactions . In contrast, the formyl group in methyl 3-(5-formylfuran-2-yl)propanoate introduces an electron-withdrawing effect, favoring nucleophilic additions (e.g., condensations) .

- Thermal Stability: Cyclic analogs like Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate exhibit higher rigidity and thermal stability due to their saturated ring systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.